molecular formula C13H6F6O B2942273 Bis(3,4,5-trifluorophenyl)methanol CAS No. 361376-64-9

Bis(3,4,5-trifluorophenyl)methanol

Cat. No.: B2942273
CAS No.: 361376-64-9
M. Wt: 292.18
InChI Key: OBUVZOOSUBFAQJ-UHFFFAOYSA-N
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Description

Bis(3,4,5-trifluorophenyl)methanol is a chemical compound with the molecular formula C13H6F6O. It is characterized by the presence of two trifluorophenyl groups attached to a central methanol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis(3,4,5-trifluorophenyl)methanol typically involves the reaction of 3,4,5-trifluorophenylmagnesium bromide with formaldehyde. The reaction is carried out in an anhydrous ether solution under reflux conditions. The resulting product is then purified through recrystallization .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Bis(3,4,5-trifluorophenyl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed:

Scientific Research Applications

Bis(3,4,5-trifluorophenyl)methanol has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Bis(3,4,5-trifluorophenyl)methanol involves its interaction with specific molecular targets and pathways. The trifluorophenyl groups enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of biomolecules. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

  • Bis(3,4,5-trifluorophenyl)ketone
  • Bis(3,4,5-trifluorophenyl)methane
  • Tris(3,4,5-trifluorophenyl)borane

Comparison: Bis(3,4,5-trifluorophenyl)methanol is unique due to the presence of a hydroxyl group, which imparts distinct chemical reactivity and biological activity compared to its ketone and hydrocarbon analogs. The trifluorophenyl groups contribute to its stability and lipophilicity, making it a valuable compound in various applications .

Properties

IUPAC Name

bis(3,4,5-trifluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F6O/c14-7-1-5(2-8(15)11(7)18)13(20)6-3-9(16)12(19)10(17)4-6/h1-4,13,20H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OBUVZOOSUBFAQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)F)F)C(C2=CC(=C(C(=C2)F)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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